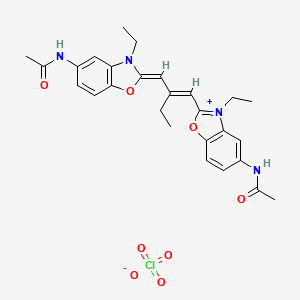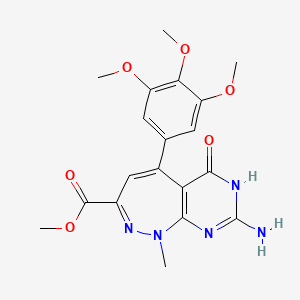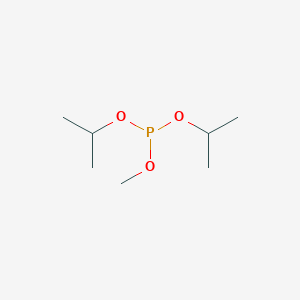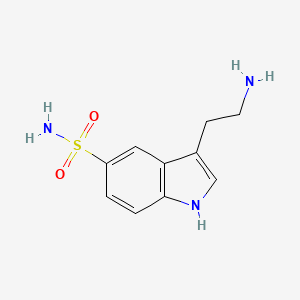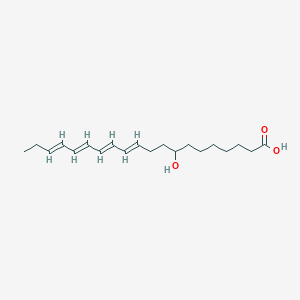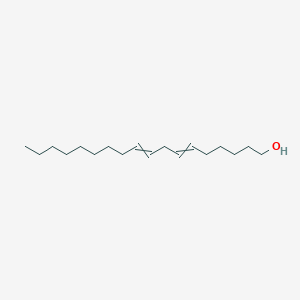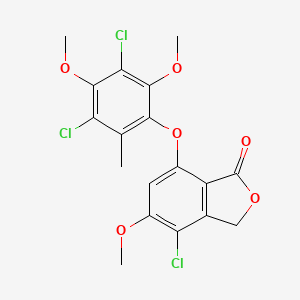
Buellolide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Buellolide is a secondary metabolite found in the lichen species Diploicia canescens. It is a phthalide catabolite of depsidones and is known for its unique chemical structure and properties . This compound, along with canesolide, is one of the major chemical substances present in Diploicia canescens .
Preparation Methods
Buellolide is typically isolated from the lichen Diploicia canescens. The isolation and structural determination of this compound involve the catabolism of its congeneric depsidones, often with a Smiles rearrangement
Chemical Reactions Analysis
Buellolide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Buellolide has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is studied for its cytotoxic properties and potential use in cancer treatment . Additionally, this compound is used in the study of lichen metabolites and their biosynthetic pathways . Its unique chemical structure makes it a valuable compound for research in natural product chemistry.
Mechanism of Action
The mechanism of action of buellolide involves its interaction with specific molecular targets and pathways. While the exact molecular targets are not well-defined, this compound is thought to exert its effects through the modulation of cellular processes and pathways involved in cell growth and apoptosis . Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Buellolide is similar to other lichen metabolites such as canesolide, dechlorodiploicin, and dechloro-O-methyldiploicin . These compounds share similar biosynthetic pathways and chemical structures but differ in their specific chemical properties and biological activities. This compound’s unique structure and properties make it distinct from these related compounds.
Properties
CAS No. |
69799-33-3 |
|---|---|
Molecular Formula |
C18H15Cl3O6 |
Molecular Weight |
433.7 g/mol |
IUPAC Name |
4-chloro-7-(3,5-dichloro-2,4-dimethoxy-6-methylphenoxy)-5-methoxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C18H15Cl3O6/c1-7-12(19)16(24-3)14(21)17(25-4)15(7)27-9-5-10(23-2)13(20)8-6-26-18(22)11(8)9/h5H,6H2,1-4H3 |
InChI Key |
OXWGVBMJMQGGEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1Cl)OC)Cl)OC)OC2=CC(=C(C3=C2C(=O)OC3)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


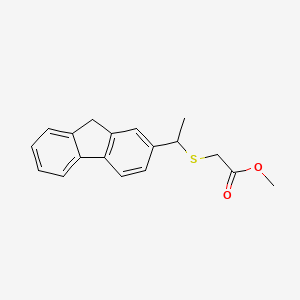
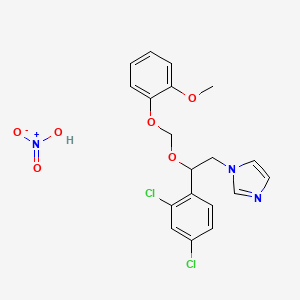
![1,3-Bis[(benzyloxy)methyl]dihydropyrimidine-2,4(1H,3H)-dione](/img/structure/B14456485.png)
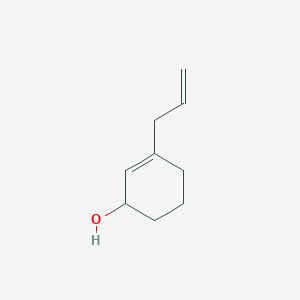
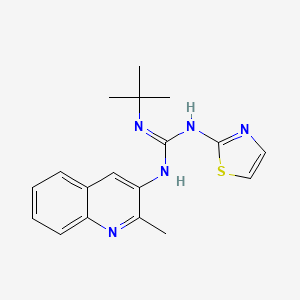
![Methyl 2-[(E)-benzylideneamino]but-2-enoate](/img/structure/B14456498.png)
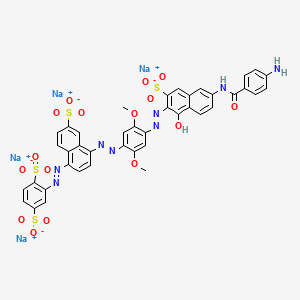
![[2-(Furan-2-yl)ethenylidene]cyanamide](/img/structure/B14456509.png)
